molecular formula C36H30NP B1453499 (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine CAS No. 1092064-02-2

(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine

Cat. No. B1453499
M. Wt: 507.6 g/mol
InChI Key: YHBAPPMVVCHAQC-ZPGRZCPFSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s source or method of synthesis.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It may involve multiple steps, each with its own reactants, catalysts, and conditions. The yield and purity of the product at each step are also important considerations.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as decomposition reactions.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and pH. The compound’s reactivity and stability under various conditions are also important.


Scientific Research Applications

Catalysts for Asymmetric Synthesis

A significant application of compounds like (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine involves their use as catalysts or ligands in asymmetric synthesis. These compounds demonstrate high effectiveness in rhodium-catalyzed asymmetric hydrogenations, achieving enantioselectivities up to 99.9% in specific reactions. The stereogenic elements in their structure, particularly the central chirality and terminal groups, play a crucial role in determining the product configuration, showcasing their utility in fine-tuning reaction outcomes for the synthesis of chiral molecules (Balogh et al., 2013).

Chiral Ligands for Transition Metal-Catalyzed Reactions

These compounds also function as chiral ligands in various transition metal-catalyzed asymmetric reactions, including but not limited to hydrogenation and allylic alkylation. Their unique structural features contribute to high enantioselectivities in these reactions, making them valuable tools for the synthesis of enantiomerically pure compounds. Such applications underline the compounds' versatility and importance in synthetic organic chemistry and the pharmaceutical industry, where the production of chiral compounds is often required (Mikhael et al., 2006).

Enantioselective Carbonyl-Ene Reactions

Furthermore, palladium(II) and platinum(II) complexes of these compounds exhibit remarkable performance in enantioselective carbonyl-ene reactions. Their use leads to high yields and enantioselectivities, with ee values as high as 99.6%. This showcases their potential in creating chiral centers with excellent precision, highlighting their critical role in the development of methodologies for asymmetric synthesis (Luo et al., 2010).

Multipurpose Asymmetric Catalysis

Additionally, derivatives of these compounds, such as BINEPINES, have demonstrated remarkable efficiency in a wide variety of enantioselective reactions. These reactions involve the formation of new C-H, C-C, or C-X bonds, showcasing the broad applicability of these ligands in catalyzing asymmetric transformations. The atropisomeric structure of these ligands is a key factor in their stereoselection efficiency, providing a versatile toolkit for asymmetric catalysis (Gladiali et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, such as in medicine, industry, or research. It could also involve areas for further study, such as improving the synthesis method or exploring new reactions.


properties

IUPAC Name

(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2/t35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBAPPMVVCHAQC-ZPGRZCPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N)C=CC7=CC=CC=C74
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N)C=CC7=CC=CC=C74
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673020
Record name (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine

CAS RN

1092064-02-2
Record name (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine
Reactant of Route 2
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine
Reactant of Route 4
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine
Reactant of Route 5
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine
Reactant of Route 6
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine

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